molecular formula C14H18ClNO3 B12285889 Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate

Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate

Cat. No.: B12285889
M. Wt: 283.75 g/mol
InChI Key: CIAQWTMEOZOLIA-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is an organic compound with the molecular formula C14H18ClNO3. It is a derivative of propanoic acid and features a chloromethyl group attached to a phenyl ring, an acetamido group, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The starting material, 4-(chloromethyl)benzaldehyde, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base to form an intermediate.

    Acetamidation: The intermediate is then reacted with acetic anhydride to introduce the acetamido group.

    Esterification: Finally, the compound is esterified with ethanol under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to convert the acetamido group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include primary or secondary amines.

Scientific Research Applications

Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetamido-3-phenylpropanoate: Lacks the chloromethyl group, resulting in different reactivity and applications.

    Ethyl 2-amino-3-[4-(chloromethyl)phenyl]propanoate: Contains an amino group instead of an acetamido group, affecting its chemical properties and biological activity.

    Ethyl 2-acetamido-3-[4-(bromomethyl)phenyl]propanoate: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.

Uniqueness

Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is unique due to the presence of both the chloromethyl and acetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate

InChI

InChI=1S/C14H18ClNO3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8-9H2,1-2H3,(H,16,17)

InChI Key

CIAQWTMEOZOLIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)CCl)NC(=O)C

Origin of Product

United States

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